

Foreword: The Strategic Value of Fluorinated Building Blocks

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)-2-oxoacetic acid

Cat. No.: B2960811

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In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity.^[1] Within the arsenal of fluorinated synthons, **2-(4-fluorophenyl)-2-oxoacetic acid** (also known as (4-fluorophenyl)glyoxylic acid) emerges as a particularly versatile and powerful building block. Its dual functionality, comprising a reactive α -keto group and a carboxylic acid, opens a gateway to a diverse array of complex molecular architectures.

This guide, intended for researchers, medicinal chemists, and process development scientists, provides a comprehensive overview of **2-(4-fluorophenyl)-2-oxoacetic acid**. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the mechanistic principles of its reactivity, and its field-proven applications as a key intermediate in the synthesis of pharmaceutically relevant compounds.

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the first step toward its effective utilization. **2-(4-fluorophenyl)-2-oxoacetic acid** is a stable, solid compound under standard laboratory conditions, making it convenient to handle and store.^{[2][3]}

Chemical and Physical Properties

Property	Value	Source
IUPAC Name	2-(4-fluorophenyl)-2-oxoacetic acid	[4]
Synonyms	(4-Fluorophenyl)glyoxylic acid, 4-Fluoro- α -oxobenzeneacetic acid	[4] [5] [6]
CAS Number	2251-76-5	[4] [5]
Molecular Formula	C ₈ H ₅ FO ₃	[4] [5]
Molecular Weight	168.12 g/mol	[4] [5]
Physical Form	Solid	[2] [7]
Storage	Sealed in dry, room temperature	[2] [3]
XLogP3	1.4	[8]
Hydrogen Bond Donors	1	[5] [8]
Hydrogen Bond Acceptors	4	[8]

Spectroscopic Signature: A Self-Validating Fingerprint

The identity and purity of **2-(4-fluorophenyl)-2-oxoacetic acid** can be unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral data provide a reference fingerprint for researchers synthesizing or procuring this compound.

Technique	Feature	Expected Chemical Shift / Frequency / m/z	Rationale
¹ H NMR	Aromatic Protons	δ 7.2-7.4 ppm (doublet of doublets, 2H), δ 8.1-8.3 ppm (doublet of doublets, 2H)	The electron-withdrawing keto-acid group deshields the ortho protons, shifting them downfield relative to the meta protons, which are coupled to both the ortho protons and the fluorine atom.
Carboxylic Acid	δ >10 ppm (broad singlet, 1H)	The acidic proton is highly deshielded and often exchanges, leading to a broad signal.	
¹³ C NMR	Aromatic Carbons	δ 116-117 ppm (d, $J \approx$ 22 Hz), δ 130-131 ppm (d, $J \approx$ 3 Hz), δ 133-134 ppm (d, $J \approx$ 10 Hz), δ 166-168 ppm (d, $J \approx$ 255 Hz)	Characteristic aromatic signals with splitting due to C-F coupling. The carbon directly bonded to fluorine shows a large coupling constant.
Carbonyl Carbons	δ ~165 ppm (Carboxylic), δ ~185 ppm (Ketone)	The two carbonyl carbons appear in the downfield region, with the ketone typically being more deshielded than the carboxylic acid carbon.	

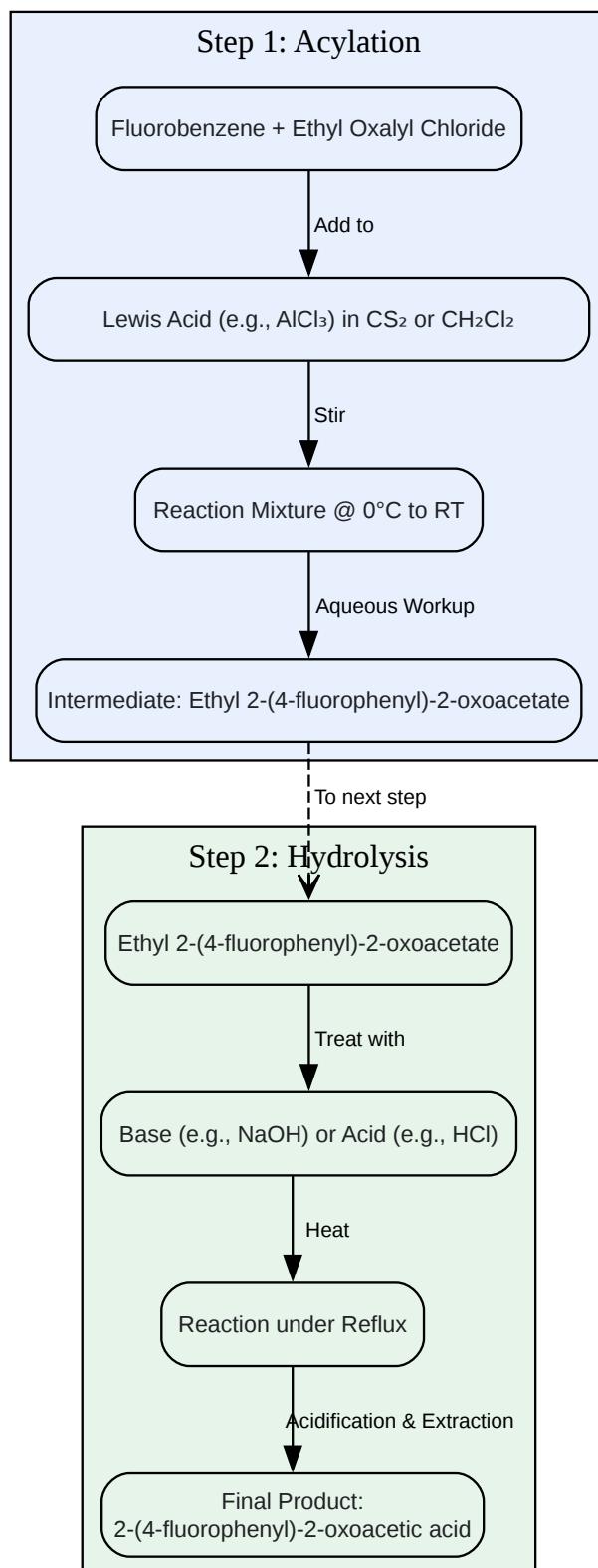
IR Spectroscopy	O-H Stretch	2500-3300 cm ⁻¹ (broad)	Characteristic broad absorption for the carboxylic acid hydroxyl group due to hydrogen bonding.
C=O Stretches		~1730-1750 cm ⁻¹ (Ketone), ~1680-1710 cm ⁻¹ (Carboxylic Acid)	Two distinct, strong absorptions for the two carbonyl groups. The conjugated ketone appears at a higher frequency than the hydrogen-bonded carboxylic acid dimer.
C-F Stretch		1220-1240 cm ⁻¹ (strong)	A strong, characteristic absorption for the aryl-fluoride bond.
Mass Spectrometry	Molecular Ion [M] ⁺	m/z 168.02	The exact mass corresponding to the molecular formula C ₈ H ₅ FO ₃ . ^[4]
Key Fragments		m/z 123 [M-COOH] ⁺ , m/z 95 [C ₆ H ₄ F] ⁺	Loss of the carboxyl group (45 Da) and subsequent loss of CO (28 Da) are common fragmentation pathways.

Part 2: Synthesis of 2-(4-Fluorophenyl)-2-oxoacetic Acid

The synthesis of aryl α -keto acids is well-established, with several reliable methods available to the synthetic chemist.^{[9][10][11]} For **2-(4-fluorophenyl)-2-oxoacetic acid**, one of the most

direct and scalable methods is the Friedel-Crafts acylation of fluorobenzene.^[9] This approach leverages commercially available starting materials and follows a robust, well-understood reaction mechanism.

Workflow for Friedel-Crafts Acylation Route

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Caption: A two-step workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is designed as a self-validating system, incorporating in-process checks and purification steps to ensure high purity of the final product.

Materials:

- Fluorobenzene
- Ethyl oxalyl chloride
- Anhydrous Aluminum Chloride (AlCl_3)
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (HCl), concentrated and 1M
- Sodium Hydroxide (NaOH), 2M
- Diethyl ether
- Magnesium sulfate (anhydrous)
- Standard laboratory glassware, dried in an oven

Procedure:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl_3 (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
- Acylation: Charge the dropping funnel with a solution of ethyl oxalyl chloride (1.0 equivalent) and fluorobenzene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl_3 suspension over 1 hour, maintaining the temperature below 5°C. Causality Note: Slow addition and low temperature are critical to control the exothermic reaction and prevent side reactions such as di-acylation.

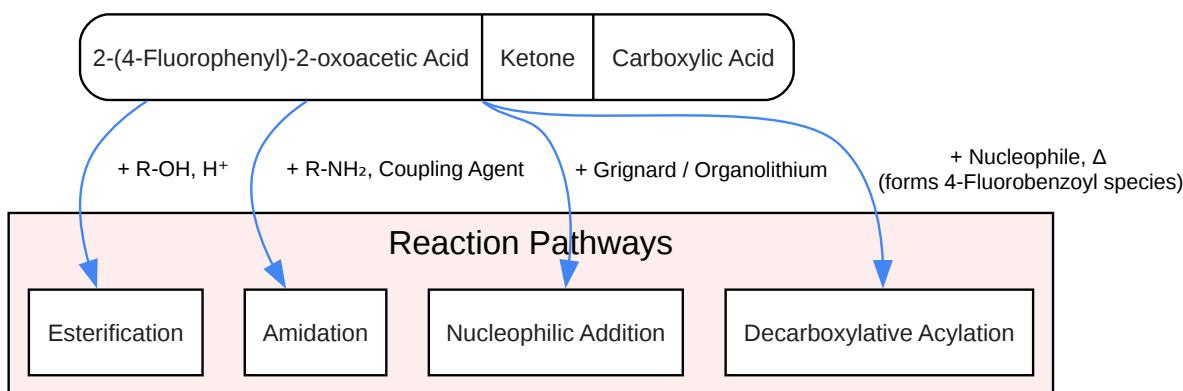
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup and Quenching: Cool the reaction mixture back to 0°C and slowly quench by pouring it over crushed ice containing concentrated HCl. Trustworthiness Check: This step hydrolyzes the aluminum salts and separates them into the aqueous layer. The acidic environment prevents the formation of aluminum hydroxides.
- Extraction (Ester): Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with 1M HCl, then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-fluorophenyl)-2-oxoacetate.
- Saponification (Hydrolysis): To the crude ester, add a 2M aqueous solution of NaOH (1.5 equivalents). Heat the mixture to reflux for 2-3 hours until the ester spot disappears on TLC.
- Isolation (Acid): Cool the reaction mixture to room temperature. Wash with diethyl ether to remove any non-acidic impurities. Carefully acidify the aqueous layer to pH 1-2 with cold 1M HCl. The product, **2-(4-fluorophenyl)-2-oxoacetic acid**, will precipitate as a solid.
- Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., water or toluene/heptane) can be performed to achieve higher purity.
- Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Part 1 (NMR, IR, MS) and by melting point analysis.

Part 3: The Reactive Dichotomy: A Hub for Chemical Innovation

The synthetic utility of **2-(4-fluorophenyl)-2-oxoacetic acid** stems from the presence of two distinct, yet electronically coupled, functional groups. This allows it to serve as either an electrophile (at the ketone) or as a precursor to a potent acylating agent (from the carboxylic acid).

Key Reaction Pathways

α -Keto acids are renowned for their versatility.^{[9][12]} They can undergo reactions typical of both ketones (nucleophilic addition, reduction) and carboxylic acids (esterification, amidation). However, their most compelling application in modern synthesis is as decarboxylative acylating agents.^{[10][13]} Upon heating or in the presence of a catalyst, the molecule can extrude carbon dioxide to generate a 4-fluorobenzoyl intermediate, which can then acylate a variety of nucleophiles. This is considered a green chemical process, as the only byproduct is CO₂.^[12] ^[13]



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Caption: Key reaction pathways available to **2-(4-fluorophenyl)-2-oxoacetic acid**.

Part 4: Applications in Pharmaceutical Research & Development

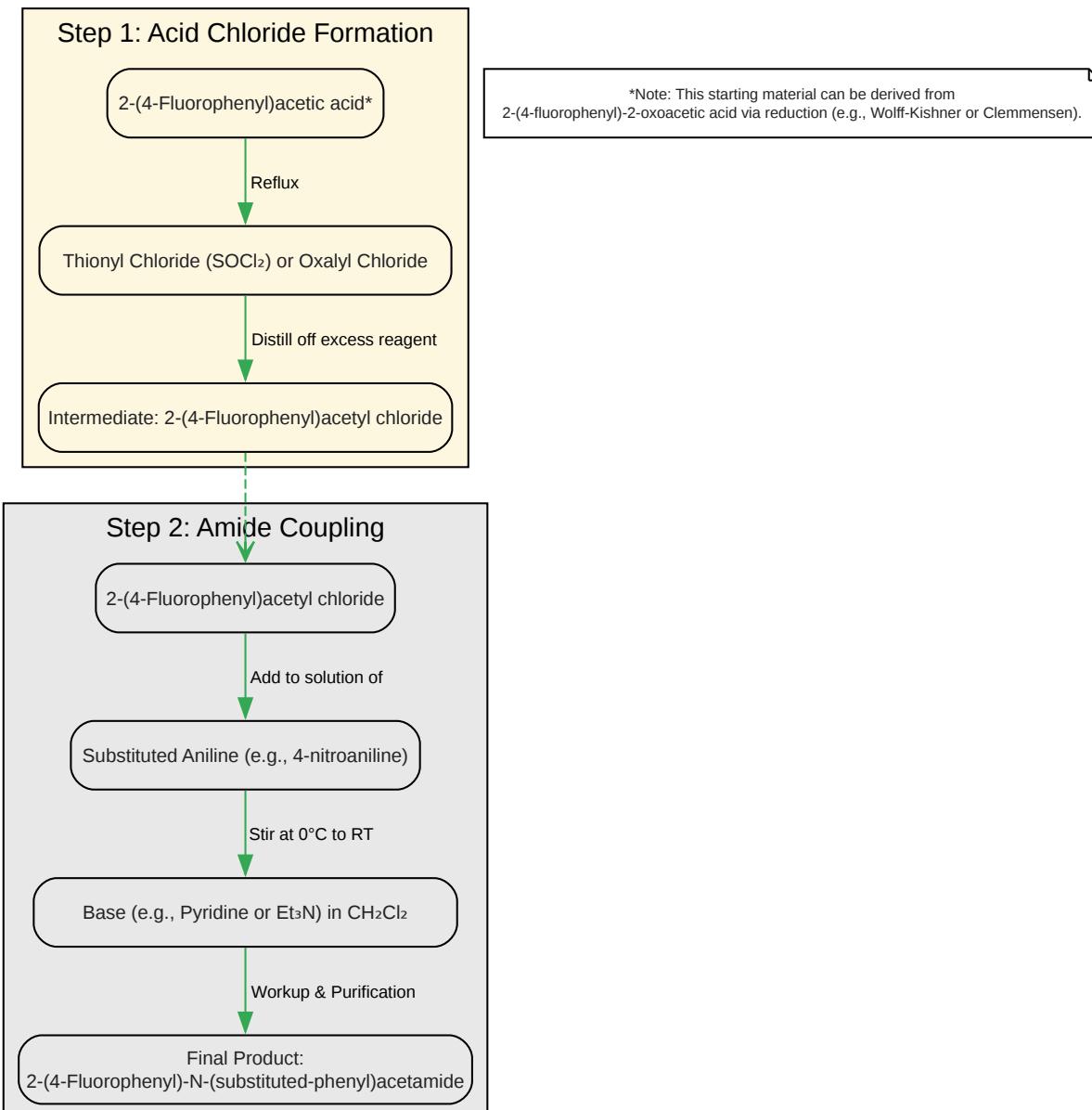
The 4-fluorophenylacetyl scaffold is a privileged motif in medicinal chemistry, and **2-(4-fluorophenyl)-2-oxoacetic acid** is a direct gateway to its installation.

Case Study: Synthesis of Phenylacetamide-Based Anticancer Agents

Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been synthesized and investigated for their cytotoxic effects against various cancer cell lines, demonstrating their potential as

anticancer agents.[14][15] The synthesis is a straightforward amidation of the corresponding acid.

Workflow: Synthesis of a Phenylacetamide Derivative

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